molecular formula C7H15ClFN B13517456 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride

1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride

Katalognummer: B13517456
Molekulargewicht: 167.65 g/mol
InChI-Schlüssel: DMESXHRFPSQNAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride is a chemical compound with the molecular formula C7H15ClFN It is a derivative of cyclobutylmethanamine, where a fluoroethyl group is attached to the cyclobutyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via a nucleophilic substitution reaction, where a fluoroethyl halide reacts with the cyclobutyl ring.

    Formation of Methanamine: The methanamine group is introduced through a reductive amination reaction.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethanamine: Lacks the fluoroethyl group, resulting in different chemical and biological properties.

    Fluoroethylamines: Compounds with similar fluoroethyl groups but different core structures.

    Cycloalkylamines: Compounds with cycloalkyl rings but different substituents.

Uniqueness

1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride is unique due to the presence of both the cyclobutyl ring and the fluoroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H15ClFN

Molekulargewicht

167.65 g/mol

IUPAC-Name

[1-(2-fluoroethyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C7H14FN.ClH/c8-5-4-7(6-9)2-1-3-7;/h1-6,9H2;1H

InChI-Schlüssel

DMESXHRFPSQNAY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CCF)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.